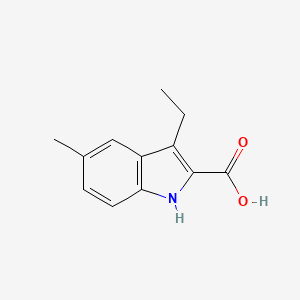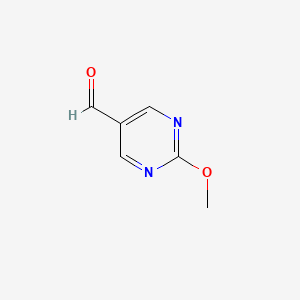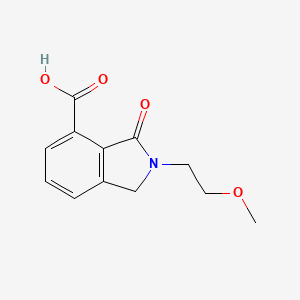
Acide 2-(2-méthoxyéthyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylique
Vue d'ensemble
Description
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a unique structure that includes an isoindole core, a methoxyethyl group, and a carboxylic acid functional group
Applications De Recherche Scientifique
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) or 2’-moe-modified antisense oligonucleotides, have been used in clinical trials for various diseases . These compounds typically target specific RNA sequences, thereby modulating gene expression .
Mode of Action
Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may interact with its targets through complementary base pairing . This interaction can lead to the modulation of gene expression, potentially resulting in therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as 2’-moe-modified antisense oligonucleotides, have been known to affect various cellular processes . For instance, they can inhibit the production of specific proteins by binding to the corresponding mRNA sequences .
Pharmacokinetics
They are known to be resistant to nuclease metabolism in both plasma and tissue, which contributes to their stability .
Result of Action
Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may result in the modulation of gene expression, potentially leading to therapeutic effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds, such as 2’-moe-modified antisense oligonucleotides, can be influenced by various factors, including temperature, ph, and the presence of nucleases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the isoindole core using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the keto group and the carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: A glycol ether with similar structural features but different functional groups.
Phthalic Anhydride: A precursor used in the synthesis of isoindole derivatives.
Isoindole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyethyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVIOXYXZBTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389972 | |
| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-44-6 | |
| Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)
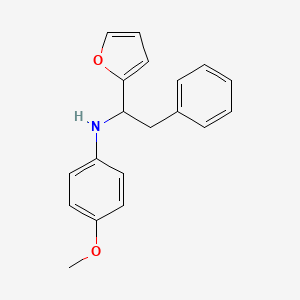
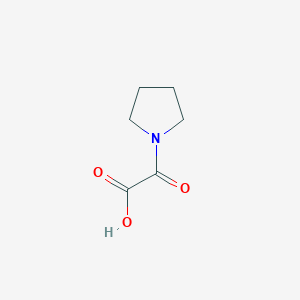
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
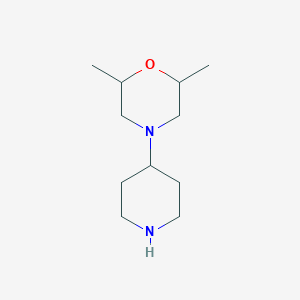
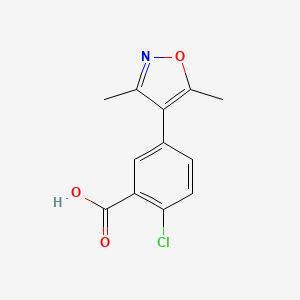
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

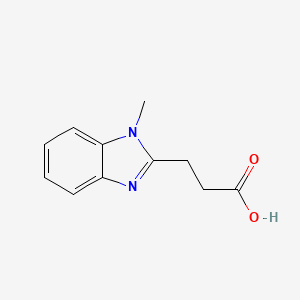
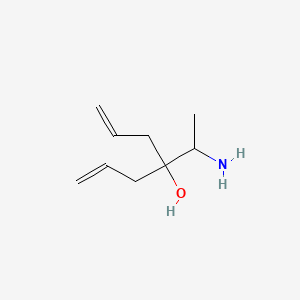
![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)
